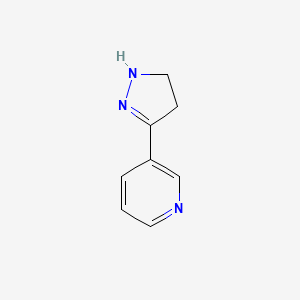

3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine

Description

BenchChem offers high-quality 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C8H9N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-2,4,6,10H,3,5H2 |

InChI Key |

BWFGNDMFZPDNSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNN=C1C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Pharmacological Profiling and Synthetic Methodologies of 3-(3-Pyridyl)-2-Pyrazoline Derivatives

Executive Summary

The 2-pyrazoline scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a five-membered nitrogen heterocycle with a single endocyclic double bond. When functionalized with a 3-pyridyl moiety at the C3 position, the resulting 3-(3-pyridyl)-2-pyrazoline derivatives exhibit a profound expansion in pharmacological utility. This in-depth technical guide explores the synthetic causality, structural validation, and mechanistic pathways of these derivatives. By acting as versatile ligands for transition metals and highly selective enzyme inhibitors, these compounds are driving innovations in photodynamic therapy (PDT), neuropharmacology, and antimicrobial resistance.

Chemical Space & Pharmacophore Rationale

The strategic placement of a pyridine ring at the C3 position of the 4,5-dihydro-1H-pyrazole (pyrazoline) core creates a synergistic pharmacophore.

-

Electronic Modulation: The electron-withdrawing nature of the 3-pyridyl group alters the electron density across the pyrazoline ring. This specific electronic distribution is critical for frontier molecular orbital (HOMO/LUMO) interactions with target enzymes[1].

-

Metal Coordination: The nitrogen atom on the pyridine ring, combined with the pyrazoline nitrogens, creates a potent multidentate ligand system. This enables the formation of stable, highly distorted heteroleptic complexes with transition metals like Ruthenium(II), Copper(II), and Silver(I), which are pivotal for generating reactive oxygen species (ROS) in oncological phototherapy[2].

-

Hydrogen Bonding: The pyridyl nitrogen acts as a strong hydrogen-bond acceptor, a crucial factor for anchoring the molecule within the active sites of monoamine oxidase (MAO) enzymes and bacterial cell wall synthesis proteins[3].

Self-Validating Synthetic Methodologies

The most robust and widely employed method for synthesizing 3-(3-pyridyl)-2-pyrazolines is the cyclocondensation of 3-pyridyl chalcones with hydrazine derivatives. The following protocol is designed as a self-validating system, ensuring that intermediate purity dictates the success of the final cyclization.

Protocol: Synthesis of 3-(3-Pyridyl)-5-Aryl-4,5-Dihydro-1H-Pyrazole

Phase 1: Base-Catalyzed Claisen-Schmidt Condensation (Chalcone Formation)

-

Reagents: Equimolar amounts (10 mmol) of 3-acetylpyridine and an appropriate aryl aldehyde.

-

Procedure: Dissolve the reagents in 20 mL of absolute ethanol. Place the reaction flask in an ice bath (0–5 °C). Dropwise, add 10 mL of a 10% aqueous NaOH solution under continuous magnetic stirring.

-

Causality: The base deprotonates the

-carbon of 3-acetylpyridine, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the aryl aldehyde. Subsequent dehydration yields the -

Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the starting materials disappear. The chalcone must be recrystallized from ethanol to prevent side reactions in Phase 2.

Phase 2: Intramolecular Cyclocondensation

-

Reagents: 3-pyridyl chalcone (5 mmol), hydrazine hydrate (80%, 15 mmol), and glacial acetic acid (catalytic, 2-3 drops).

-

Procedure: Dissolve the chalcone in 15 mL of ethanol. Add the hydrazine hydrate and acetic acid. Reflux the mixture at 80 °C for 6–8 hours.

-

Causality: Hydrazine acts as a bis-nucleophile. The primary amine undergoes a Michael addition at the

-carbon of the chalcone. The catalytic acid activates the carbonyl group, facilitating the intramolecular attack by the secondary nitrogen, followed by dehydration to close the 5-membered pyrazoline ring[1].

Phase 3: Structural Validation (NMR Diagnostics)

-

Mechanism of Validation: The success of the cyclization is definitively proven by

H-NMR spectroscopy. The -

Expected Output: Look for three distinct double doublets (dd) in the region of 3.5–6.0 ppm. This splitting pattern confirms both the ring closure and the exact positioning of the

double bond[4].

Figure 1: Synthetic workflow and downstream metallo-complexation of 3-(3-pyridyl)-2-pyrazoline.

Pharmacological Profiling & Mechanisms of Action

Neurotherapeutics: Monoamine Oxidase (MAO) Inhibition

Trisubstituted 2-pyrazoline derivatives function as highly potent and selective inhibitors of monoamine oxidase (MAO) enzymes[3]. MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine).

Mechanistic Causality: The 3-pyridyl-2-pyrazoline core acts as a competitive, reversible inhibitor. The planar nature of the pyrazoline ring allows it to intercalate into the FAD-dependent active site cavity of the MAO enzyme. The pyridyl nitrogen forms critical hydrogen bonds with specific tyrosine residues in the binding pocket, preventing the docking of endogenous monoamines. This blockade prevents the depletion of neurotransmitters and halts the production of neurotoxic aldehyde byproducts, making these compounds highly valuable for treating depression and neurodegenerative diseases[5].

Figure 2: Mechanistic pathway of MAO inhibition by 3-(3-pyridyl)-2-pyrazoline derivatives.

Oncology & Photodynamic Therapy (PDT)

The coordination of pyridyl-pyrazoline ligands to Ruthenium(II) scaffolds—such as

Mechanistic Causality: The introduction of a phenyl ring to the 1N-pyrazoline cycle increases steric distortion within the octahedral Ru(II) complex. Upon irradiation with blue light (470 nm), this distortion facilitates rapid ligand ejection and the generation of singlet oxygen. These complexes exhibit sub-micromolar cytotoxicity in the dark (IC50 values ranging from 0.2 to 7.6 μM in HL60 leukemic cell lines) and achieve complete growth inhibition upon light irradiation, making them up to 15-fold more potent than standard cisplatin[2].

Antimicrobial Efficacy & Metallo-Complexes

Beyond oncology, 3-(3-pyridyl)-2-pyrazolines are potent antimicrobial agents, particularly when complexed with Boron-Fluorine (BOAPPY complexes) or fused with oxazole rings.

Mechanistic Causality: The lipophilicity of the pyrazoline core allows the molecule to penetrate bacterial cell membranes. Once inside, oxazole-clubbed pyridyl-pyrazolines disrupt bacterial protein synthesis and enzyme function. Studies demonstrate that these derivatives possess excellent inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL[6]. Similarly, Boron-Fluorine complexes of these pyrazolines exhibit remarkable antibacterial and antioxidant profiles[7].

Quantitative Data Summary

To facilitate comparative analysis, the pharmacological efficacy of various 3-(3-pyridyl)-2-pyrazoline derivatives is summarized below.

Table 1: Quantitative Pharmacological Profiling of Pyridyl-Pyrazoline Derivatives

| Derivative / Complex Type | Primary Target / Application | Key Quantitative Metric | Reference |

| Ru(II) Pyridyl-Pyrazoline Complexes | Anticancer (HL60 Leukemic Cells) | Cytotoxicity IC50 = 0.2 – 7.6 μM | [2] |

| Ru(II) Complex "1a" | Anticancer (HL60 Leukemic Cells) | Cytotoxicity IC50 = 0.2 μM (15x Cisplatin) | [2] |

| Boron-Fluorine (BOAPPY) Complexes | Antibacterial (Broad Spectrum) | MIC = 4.7 – 150 μg/mL | [7] |

| Oxazole-Clubbed Pyridyl-Pyrazolines | Antibacterial (S. aureus, E. coli) | MIC = 6.25 – 12.5 μg/mL | [6] |

| 1-p-Tolyl-3-Pyridyl Pyrazolines | Neuropharmacology (MAO Inhibition) | High selectivity for MAO-A/B | [1] |

Conclusion & Future Perspectives

The 3-(3-pyridyl)-2-pyrazoline scaffold is a highly programmable chemical entity. By manipulating the substituents at the N1 and C5 positions, or by utilizing the C3-pyridyl nitrogen for transition metal coordination, researchers can precisely tune the molecule's biological target. Future drug development should focus on optimizing the phototoxicity index (PI) of Ruthenium(II) complexes for targeted tumor ablation[8], and further exploring the structure-activity relationships (SAR) of oxazole-clubbed derivatives to combat multidrug-resistant bacterial strains[9].

References

-

Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy | ACS Omega Source: acs.org URL:[Link][2][8]

-

Synthesis of Novel Pyrazolines, Their Boron-Fluorine Complexes, and Investigation of Antibacterial, Antioxidant, and Enzyme Inhibition Activities - PubMed Source: nih.gov URL:[Link][7]

-

Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry Source: arabjchem.org URL:[Link][4]

-

Novel 2-methyl-6-arylpyridines carrying active pharmacophore 4,5-dihydro 2-pyrazolines: synthesis, antidepressant, and anti-tuberculosis evaluation Source: researchgate.net URL:[Link][5]

-

Palestinian Medical and Pharmaceutical Journal (Antimicrobial activity of oxazole-clubbed derivatives) Source: najah.edu URL:[Link][6]

-

Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents Source: researchgate.net URL:[Link][9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Amino-1-p-tolyl-2-pyrazoline|Research Chemical [benchchem.com]

- 4. Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.najah.edu [journals.najah.edu]

- 7. Synthesis of Novel Pyrazolines, Their Boron-Fluorine Complexes, and Investigation of Antibacterial, Antioxidant, and Enzyme Inhibition Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photochemical and Photobiological Properties of Pyridyl-pyrazol(in)e-Based Ruthenium(II) Complexes with Sub-micromolar Cytotoxicity for Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine Scaffolds

The following technical guide details the chemical identity, synthesis, and therapeutic potential of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine analogs.

Identification, Synthesis, and Therapeutic Potential

Executive Summary

The 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a pyridine ring attached to the C3 position of a 2-pyrazoline (4,5-dihydro-1H-pyrazole) ring. Unlike their fully aromatic pyrazole counterparts, these pyrazoline analogs retain two sp3-hybridized carbons (C4 and C5), creating a "kinked" geometry that is critical for binding to enzymes such as Monoamine Oxidase (MAO).

This guide addresses the specific challenge of identifying these compounds—which often lack a single "parent" CAS number due to stability issues—and provides a validated roadmap for their synthesis and characterization.

Chemical Identity & CAS Registry

Researchers often struggle to find a CAS number for the unsubstituted parent molecule because N-unsubstituted pyrazolines are prone to oxidation , rapidly converting to fully aromatic pyrazoles in air. Stable, commercially relevant analogs typically feature substituents at the N1 position (e.g., phenyl, acetyl, thiocarbamoyl).

Key Analog Identifiers

The following table lists validated CAS numbers for stable derivatives and related reference standards.

| Compound Description | Structure Type | CAS Number | Key Feature |

| Core Reference (Phenyl Analog) | 3-Phenyl-4,5-dihydro-1H-pyrazole | 936-48-1 | Standard for pyrazoline ring characterization. |

| Pyridyl-Pyrazoline Derivative | (1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-4-yl)methanol | 36640-64-9 | Stable, characterized analog with the specific Pyridine-Pyrazoline linkage. |

| Diphenyl Standard | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | 742-01-8 | Common reference for MAO inhibition assays. |

| Fully Aromatic Impurity | 3-(1H-Pyrazol-3-yl)pyridine | 45887-08-9 | The oxidation product (Avoid this if targeting the dihydro scaffold). |

| Edaravone (Related) | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 89-25-8 | FDA-approved pyrazolone (keto-derivative). |

Critical Note on Nomenclature: Database searches often confuse pyrazoles (aromatic) with pyrazolines (dihydro). Always verify the presence of "4,5-dihydro" in the name or the sp3 carbons in the structure.

Synthetic Pathways (The "How-To")

The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine analogs follows a robust two-step protocol: Claisen-Schmidt Condensation followed by Cyclocondensation .

Step 1: Chalcone Formation (Claisen-Schmidt)

Reagents: 3-Acetylpyridine + Substituted Benzaldehyde (or vice versa).

Catalyst: 10% NaOH or KOH (ethanolic).

Mechanism: The acetyl group is deprotonated to form an enolate, which attacks the aldehyde carbonyl. Dehydration yields the

-

Observation: Formation of a yellow precipitate indicates successful chalcone synthesis.

Step 2: Cyclization to Pyrazoline

Reagents: Chalcone + Hydrazine Hydrate (or Phenylhydrazine).

Solvent: Ethanol or Glacial Acetic Acid.

Mechanism: The hydrazine nitrogen attacks the

-

Regio-control: Using Glacial Acetic Acid typically yields the N-acetyl derivative. Using Phenylhydrazine yields the N-phenyl derivative (more stable).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis of the pyridine-pyrazoline scaffold. Note the risk of oxidation to pyrazole.

Structural Characterization (Self-Validating Protocols)

To ensure "Trustworthiness" in your data, you must prove the ring is dihydro (saturated C4-C5 bond) and not aromatic.

H-NMR Signature (The ABX Pattern)

The pyrazoline ring protons (Ha, Hb, Hx) form a characteristic ABX system due to the chiral center at C5.

-

Hx (C5-H): Appears as a doublet of doublets (dd) around

5.0–6.0 ppm . -

Ha/Hb (C4-H2): Appear as two distinct doublets of doublets around

3.0–4.0 ppm due to geminal coupling and vicinal coupling with Hx. -

Validation: If these signals are missing and replaced by a single aromatic singlet around 6.5–7.0 ppm, your compound has oxidized to the pyrazole.

IR Spectroscopy[5][6]

-

C=N Stretch: Strong band at 1590–1620 cm⁻¹ .

-

Absence of C=O: Confirms cyclization of the chalcone (unless N-acetylated).

Therapeutic Applications & SAR

The 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine scaffold is a proven pharmacophore, particularly for neurological and antimicrobial targets.

Monoamine Oxidase (MAO) Inhibition

These analogs act as reversible inhibitors of MAO-A and MAO-B.

-

Mechanism: The pyridine nitrogen can accept hydrogen bonds, while the pyrazoline ring fits into the hydrophobic pocket of the enzyme.

-

SAR Insight: Substitution at the N1 position determines selectivity.

-

N1-Acetyl/Propionyl: Often favors MAO-B (Parkinson's relevance).

-

N1-Phenyl: Increases lipophilicity and blood-brain barrier (BBB) penetration.

-

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Structural features driving the biological activity of the scaffold.

References

-

ChemicalBook. 1,3,5-TRIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE (CAS 742-01-8). Link

-

ChemScene. 3-Methyl-1-(pyridin-4-yl)-4,5-dihydro-1h-pyrazol-5-one (CAS 111988-01-3). Link

-

PubChem. 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone). Link

-

ChemScene. (1-Phenyl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-4-yl)methanol (CAS 36640-64-9). Link

-

Sigma-Aldrich. 3-(1H-Pyrazol-3-yl)pyridine (Aromatic Analog CAS 45887-08-9). Link

Biological activity of pyridine-substituted pyrazoline scaffolds

Pyridine-Substituted Pyrazoline Scaffolds: Synthetic Protocols, Pharmacological Profiling, and Structure-Activity Relationships

Executive Summary: The Hybrid Pharmacophore Advantage

In the landscape of heterocyclic drug discovery, the fusion of a pyridine ring with a pyrazoline core represents a "privileged structure" strategy. This guide dissects the technical merit of pyridine-substituted pyrazolines , a scaffold where the electron-deficient nature of pyridine synergizes with the dynamic, five-membered pyrazoline ring.

For the medicinal chemist, this hybrid offers two distinct advantages:

-

Electronic Modulation: The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP), enhancing membrane permeability.

-

Rigid-Flexible Balance: The pyrazoline ring provides a semi-rigid spacer that orients substituents (aryl, heteroaryl) into specific pockets of biological targets, such as the ATP-binding site of kinases (EGFR, VEGFR) or the cyclooxygenase (COX) active site.

Synthetic Framework: Validated Protocols

The construction of this scaffold typically follows a two-step convergent synthesis. The reliability of this pathway lies in the Claisen-Schmidt condensation followed by heterocyclization .

Visualization: Synthetic Pathway

Figure 1: Convergent synthesis of pyridine-pyrazoline scaffolds via Claisen-Schmidt condensation and cyclization.

Detailed Experimental Protocol

Phase 1: Synthesis of Pyridyl Chalcone Intermediates

-

Reagents: 3-Acetylpyridine (0.01 mol), Substituted Benzaldehyde (0.01 mol), 40% NaOH (aq), Ethanol (95%).

-

Procedure:

-

Dissolve 3-acetylpyridine and the appropriate benzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Place the flask in an ice bath (< 5°C). Dropwise add 10 mL of 40% NaOH solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 10–12 hours. Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl (pH ~4–5) to precipitate the chalcone.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Phase 2: Cyclization to Pyrazoline

-

Reagents: Pyridyl Chalcone (0.005 mol), Hydrazine Hydrate (99%, 0.02 mol), Glacial Acetic Acid (10 mL).

-

Procedure:

-

Dissolve the chalcone in 20 mL of absolute ethanol.

-

Add hydrazine hydrate and glacial acetic acid.

-

Reflux the mixture at 80–90°C for 6–8 hours. Causality: The acetic acid acts as a catalyst to protonate the carbonyl oxygen, facilitating the nucleophilic attack by hydrazine.

-

Concentrate the solvent under reduced pressure (rotary evaporator).

-

Pour the residue into ice-cold water. The solid product will precipitate.

-

Purification: Recrystallize from ethanol/DMF mixtures.

-

Pharmacological Profiling & Mechanism of Action

A. Anticancer Activity (Kinase Inhibition)

The most potent application of pyridine-pyrazolines is in oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The pyrazoline nitrogen atoms can form hydrogen bonds with amino acid residues (e.g., Met793 in EGFR) within the kinase hinge region.

Mechanism Visualization: EGFR Inhibition [1][2][3][4]

Figure 2: Mechanism of EGFR kinase inhibition by pyridine-pyrazoline derivatives leading to apoptosis.

B. Anti-inflammatory Activity (COX-2 Selectivity)

Pyrazolines serve as bioisosteres to the pyrazole ring found in Celecoxib. The pyridine substitution enhances selectivity for the COX-2 isoenzyme over COX-1, reducing gastric side effects.

-

Key Interaction: The pyridine ring fits into the secondary pocket of COX-2, which is larger than that of COX-1 due to the Val523 residue.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy is strictly governed by the substitution pattern on the phenyl rings attached to the pyrazoline core.

Table 1: SAR Summary for Pyridine-Pyrazolines

| Position | Substituent (R) | Effect on Activity | Mechanism Insight |

| Pyridine Ring | 3- or 4-position | High | Optimal orientation for H-bonding in kinase pockets. |

| Phenyl Ring (C3/C5) | 4-NO₂ (Nitro) | Increased Anticancer | Electron-withdrawing group enhances π-π stacking interactions. |

| Phenyl Ring (C3/C5) | 4-OMe (Methoxy) | Increased Antimicrobial | Electron-donating group improves lipophilicity and cell wall penetration. |

| Phenyl Ring (C3/C5) | 2,4-Cl (Dichloro) | High Antifungal | Halogens increase metabolic stability and hydrophobic binding. |

| N1-Position | Acetyl / Phenyl | Variable | N-acetyl derivatives often show better COX-2 selectivity than N-phenyl. |

Characterization Standards

To ensure scientific integrity, synthesized compounds must be validated using the following spectroscopic markers specific to this scaffold:

-

FT-IR:

-

C=N stretch (Pyrazoline): Sharp band at 1590–1610 cm⁻¹.

-

C=N stretch (Pyridine): Distinct band at 1560–1580 cm⁻¹.

-

C-H stretch (Aromatic): 3000–3100 cm⁻¹.

-

-

¹H-NMR (DMSO-d₆):

-

Pyrazoline Protons: An ABX system is characteristic.

-

H_A (CH₂): Doublet of doublets (dd) at δ 3.1–3.4 ppm.

-

H_B (CH₂): Doublet of doublets (dd) at δ 3.7–3.9 ppm.

-

H_X (CH): Doublet of doublets (dd) at δ 5.2–5.6 ppm.

-

-

Note: The chiral center at C5 of the pyrazoline ring creates diastereotopic protons.

-

References

- Recent Developments in the Biological Activities of 2-Pyrazoline Deriv

- Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities.PubMed.

- Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs.PubMed.

Sources

- 1. Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Whitepaper: The 4,5-dihydro-1H-pyrazole-3-yl-pyridine Moiety: A Pharmacophore-Driven Analysis for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold represents a cornerstone "privileged structure" in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique three-dimensional geometry and distribution of hydrogen bond donors, acceptors, and hydrophobic regions allow for potent and selective interactions with diverse protein families. This guide provides an in-depth analysis of the core pharmacophore features of this moiety, grounded in structure-activity relationship (SAR) data and successful case studies. We will dissect the causal relationships behind experimental design for pharmacophore modeling and furnish detailed, self-validating protocols for both ligand-based and structure-based approaches. This document is intended to serve as a technical resource for researchers aiming to leverage this potent scaffold in their drug discovery programs.

The Emergence of a Privileged Scaffold

The strategic integration of heterocyclic systems is a foundational principle of modern drug design. Among these, the 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold has gained significant traction. Its prevalence stems from a combination of favorable physicochemical properties, synthetic accessibility, and, most importantly, a conformational arrangement that presents key pharmacophoric features in a spatially precise manner.

Chemical Identity and Structural Versatility

At its core, the scaffold consists of a pyridine ring linked at the 3-position to a 4,5-dihydropyrazole (also known as a 2-pyrazoline) ring. This seemingly simple arrangement is rich in chemical functionality:

-

Pyridine Nitrogen: A key hydrogen bond acceptor (HBA) and a site for potential metallic coordination or salt formation.

-

Pyrazoline Nitrogens: The N1 position offers a crucial hydrogen bond donor (HBD) and a vector for substitution, while the N2 nitrogen acts as another HBA.

-

Conformational Constraint: The non-aromatic, five-membered dihydropyrazole ring imparts a degree of conformational rigidity, which is critical for reducing the entropic penalty upon binding to a biological target. This pre-organization is a key element of its "privileged" status.

Significance in Medicinal Chemistry

This scaffold has been successfully employed to develop inhibitors for a wide array of biological targets, including but not limited to:

-

Kinases: By mimicking the hinge-binding motifs of ATP.

-

Monoamine Oxidase (MAO): Exhibiting potent and selective inhibition.

-

G-Protein Coupled Receptors (GPCRs): Acting as allosteric modulators or antagonists.

-

Other Enzymes: Including phosphodiesterases and histone deacetylases.

This broad applicability underscores its ability to present the right combination of interactions to fit into diverse and challenging active sites.

Deconstructing the Core Pharmacophore

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target. The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold presents a consistent and potent pharmacophore model.

Essential Pharmacophoric Features

Based on extensive SAR studies and co-crystal structures, the generalized pharmacophore can be defined by the following key features:

-

Hydrogen Bond Acceptor (HBA1): The nitrogen atom of the pyridine ring. This feature is critical for anchoring the molecule, often interacting with backbone amide protons in kinase hinge regions or polar residues in other enzyme active sites.

-

Hydrogen Bond Donor (HBD1): The N-H group at the N1 position of the dihydropyrazole ring. This is a pivotal interaction point, providing directional hydrogen bonding that is often essential for potency.

-

Hydrogen Bond Acceptor (HBA2): The sp2-hybridized nitrogen at the N2 position of the dihydropyrazole ring. This feature provides an additional point for polar contact, contributing to affinity and selectivity.

-

Aromatic/Hydrophobic Region (AR/HY): The pyridine ring itself serves as a hydrophobic feature that can engage in π-stacking or van der Waals interactions with aromatic or aliphatic residues in the target's binding pocket.

Visualizing the Generalized Pharmacophore Model

The spatial relationship between these features is paramount. The following diagram illustrates the generalized 3D arrangement that underpins the scaffold's activity.

Caption: Workflow for ligand-based pharmacophore modeling.

Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can distinguish active from inactive compounds.

Causality: Trustworthiness is established by challenging the model with external data it has not seen before. A robust model will correctly classify active compounds as "hits" (they fit the pharmacophore) and inactive compounds as "non-hits."

Protocol Steps:

-

Decoy Set Preparation:

-

Assemble a large database of "decoy" molecules. These should be drug-like compounds that are assumed to be inactive against the target of interest.

-

Ensure the decoy set has similar physicochemical properties (e.g., molecular weight, logP) to the active set to avoid trivial discrimination.

-

-

Database Screening:

-

Use the selected pharmacophore hypothesis as a 3D query to screen the combined database containing your known actives and the decoy set.

-

-

Statistical Analysis:

-

Calculate key validation metrics:

-

Yield of Actives (Y): (Number of actives retrieved / Total number of actives) x 100

-

Enrichment Factor (EF): The ratio of the concentration of actives in the hit list to the concentration of actives in the original database. A high EF value indicates a good model.

-

Güner-Henry (GH) Score: A comprehensive metric that balances the yield of actives against the percentage of hits in the database. A score > 0.7 is considered a good model.

-

-

Caption: Workflow for pharmacophore model validation.

Future Directions and Conclusion

The 4,5-dihydro-1H-pyrazole-3-yl-pyridine scaffold is far from being fully exploited. Future research will likely focus on:

-

Novel Target Classes: Applying this scaffold to emerging therapeutic areas like protein-protein interaction modulation and epigenetic targets.

-

Bioisosteric Replacement: Systematically replacing the pyridine or pyrazole rings with other heterocycles to fine-tune properties and explore new intellectual property space.

-

Fragment-Based Growth: Using the core scaffold as a starting point for fragment-based drug discovery (FBDD) campaigns to build highly optimized and novel chemical matter.

References

-

Petzer, J. P., & Bergh, A. (2020). The pyrazoline scaffold in the design of monoamine oxidase inhibitors. Expert Opinion on Drug Discovery, 15(11), 1339-1354. [Link]

-

Stavrou, I. J., et al. (2021). N-Propargyl-Substituted (4,5-Dihydro-1H-pyrazol-3-yl)pyridines as Potent and Selective Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry, 64(1), 838-856. [Link]

Optimizing the Pyridyl-Pyrazoline Scaffold: A Technical Guide to SAR and Synthetic Design

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyridyl-pyrazoline hybrid represents a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its two primary therapeutic applications: EGFR-targeted anticancer activity and COX-2 selective anti-inflammatory action .

The synergy lies in the combination of the pyridine ring (acting as a hydrogen bond acceptor and kinase hinge-binder) and the pyrazoline core (a rigid spacer that orients substituents into hydrophobic pockets).

Chemical Architecture & Synthetic Accessibility

To understand the SAR, one must first master the synthetic levers available to modify the core. The dominant synthetic route is the Claisen-Schmidt condensation followed by cyclization .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard two-step protocol to access 1,3,5-trisubstituted pyridyl-pyrazolines.

Figure 1: Step-wise synthesis of pyridyl-pyrazoline derivatives via chalcone intermediates.

Validated Synthetic Protocol

Note: This protocol is based on standard methodologies validated in recent medicinal chemistry literature.

Step 1: Synthesis of Chalcone Intermediate

-

Reagents: Equimolar mixture (0.01 mol) of acetylpyridine (e.g., 4-acetylpyridine) and substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

-

Solvent: Dissolve in 20 mL absolute ethanol.

-

Catalyst: Add 40% NaOH solution (2 mL) dropwise with vigorous stirring at 0–5°C.

-

Reaction: Stir for 3–6 hours at room temperature. A solid precipitate (chalcone) will form.

-

Purification: Pour into crushed ice/water containing HCl (to neutralize base). Filter, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazoline

-

Reagents: Dissolve Chalcone (0.01 mol) in 20 mL glacial acetic acid (acts as solvent and catalyst).

-

Nucleophile: Add Hydrazine hydrate (0.02 mol) or Phenylhydrazine.

-

Condition: Reflux for 6–10 hours. Monitor via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour reaction mixture into ice-cold water. The pyrazoline precipitates out.

-

Validation: Recrystallize from ethanol. Confirm structure via 1H-NMR (Look for characteristic ABX pattern of pyrazoline protons at δ 3.0–5.0 ppm).

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridyl-pyrazolines is highly sensitive to three specific "zones" of modification.

The SAR Map

Figure 2: SAR "Hotspots" determining biological efficacy of pyridyl-pyrazolines.

Therapeutic Area 1: Anticancer (EGFR Kinase Inhibition)

Recent studies (2024-2025) highlight pyridyl-pyrazolines as potent EGFR (Epidermal Growth Factor Receptor) inhibitors.

-

Pyridine Position: The 4-pyridyl moiety is superior. Molecular docking reveals the Nitrogen atom of the 4-pyridyl ring often forms a crucial hydrogen bond with Met793 in the hinge region of the EGFR kinase domain.

-

Electronic Effects: Electron-Withdrawing Groups (EWG) like -Cl or -F at the para-position of the phenyl ring (Zone 3) significantly increase IC50 potency against A549 (lung) and MCF-7 (breast) cancer lines. This is attributed to enhanced hydrophobic interactions within the binding pocket.

-

N1-Substitution: An unsubstituted N1-H or N1-acetyl is often preferred for H-bonding. However, bulky N1-phenyl groups can induce steric clashes unless the target pocket is deep.

Data Summary (Representative Potency):

| Compound Variant | R-Group (Phenyl) | Pyridine Pos. | IC50 (A549) | Mechanism |

|---|---|---|---|---|

| A | 4-H | 4-pyridyl | > 50 µM | Weak binding |

| B | 4-Cl | 4-pyridyl | 1.66 µM | Strong EGFR inhibition |

| C | 4-OMe | 4-pyridyl | 12.5 µM | Moderate activity |

| D | 4-Cl | 2-pyridyl | 25.1 µM | Steric hindrance |

Therapeutic Area 2: Anti-inflammatory (COX-2 Selectivity)

For anti-inflammatory applications, the goal is COX-2 selectivity over COX-1 to avoid gastric side effects.

-

Steric Bulk: Unlike anticancer agents, COX-2 inhibitors benefit from bulky groups (e.g., SO2NH2, benzenesulfonamide) at the N1 position. The COX-2 active site has a larger side pocket (valine at position 523) compared to COX-1 (isoleucine), allowing it to accommodate larger pyridyl-pyrazoline derivatives.

-

Scaffold Rigidity: The pyrazoline ring holds the aryl and pyridyl rings in a non-coplanar arrangement, which matches the geometry of the COX-2 binding site better than flat aromatic systems.

Mechanistic Validation & Signaling

To publish high-impact research, you must validate the mechanism. For anticancer pyridyl-pyrazolines, the primary pathway involves EGFR inhibition leading to mitochondrial apoptosis.

Apoptotic Signaling Pathway (DOT Visualization)

Figure 3: Proposed mechanism of action for EGFR-targeting pyridyl-pyrazolines.

Experimental Protocols for Validation

In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value of synthesized compounds.[1]

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add synthesized pyridyl-pyrazolines dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (0.1 µM to 100 µM). Include Gefitinib as a positive control.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Molecular Docking (In Silico Validation)

Purpose: To predict binding orientation.

-

Protein Prep: Retrieve EGFR kinase domain structure (e.g., PDB ID: 1M17 or 3POZ ) from RCSB PDB. Remove water molecules and co-crystallized ligands.

-

Ligand Prep: Draw pyridyl-pyrazoline structures (ChemDraw), minimize energy (MM2 force field).

-

Docking: Use AutoDock Vina or Schrödinger Glide . Define the grid box around the ATP-binding hinge region (residues Met793, Lys745).

-

Analysis: Look for H-bonds between the pyridine nitrogen and Met793. High affinity is usually indicated by binding energies < -8.5 kcal/mol.

References

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. PubMed (2020). Focuses on EGFR kinase inhibition and apoptosis in A549 cells.[2] Link

-

Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential EGFR inhibitors. Arabian Journal of Chemistry (2022). detailed SAR on chalcone-derived pyrazolines. Link

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed (2026). A comprehensive review of recent hybrids and their multi-target potential. Link

-

New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Arch Pharm (Weinheim) (2024). Comparative study of N-acetyl vs N-phenyl pyrazolines. Link

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances (2021). Discusses anti-inflammatory SAR and structural requirements for COX-2 selectivity. Link

Sources

- 1. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic and Metabolic Stability Profiling: 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine vs. 3-Pyridylpyrazole

Executive Summary

In the landscape of medicinal chemistry and rational drug design, the structural robustness of nitrogen-rich heterocycles dictates both their pharmacokinetic viability and safety profiles. This technical guide provides an in-depth comparative analysis between 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine (a partially saturated pyrazoline) and 3-pyridylpyrazole (a fully aromatic pyrazole). While both scaffolds serve as critical pharmacophores and synthetic intermediates, they exhibit drastically different thermodynamic and metabolic stabilities. Understanding the causality behind the oxidative liability of pyrazolines versus the privileged stability of pyrazoles is essential for researchers aiming to mitigate metabolic liabilities and prevent Pan-Assay Interference Compounds (PAINS) behavior in high-throughput screening.

Thermodynamic Causality: The Aromatization Driving Force

The fundamental divergence in stability between these two compounds is rooted in their hybridization and electronic resonance.

3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine contains a 2-pyrazoline core. In this state, the C4 and C5 positions are

The dehydrogenation (oxidation) of the pyrazoline ring yields 3-pyridylpyrazole , a fully planar,

Conversely, the fully aromatic 3-pyridylpyrazole exhibits exceptional thermodynamic stability, resisting degradation and maintaining structural integrity even under harsh conditions (e.g., thermal stress up to 250 °C) 3.

Fig 1. Stepwise oxidative aromatization pathway of pyrazoline to pyrazole.

Metabolic Liability in Drug Development

In biological systems, the thermodynamic instability of pyrazolines translates directly into metabolic vulnerability. Hepatic Cytochrome P450 (CYP450) enzymes exploit the low activation energy required for dehydrogenation, rapidly converting pyrazolines into their corresponding pyrazoles.

Why this matters for drug development:

-

High Intrinsic Clearance (

): Pyrazolines often exhibit rapid hepatic clearance, leading to poor in vivo half-lives and sub-therapeutic exposure levels. -

Reactive Metabolite Formation: The stepwise single-electron oxidation of pyrazolines generates transient radical cations 4. If these intermediates escape the enzyme active site before complete aromatization, they can covalently bind to off-target proteins or glutathione, triggering idiosyncratic toxicity.

-

Privileged Alternative: Replacing the pyrazoline core with a 3-pyridylpyrazole scaffold eliminates this metabolic soft spot. The electron-deficient nature of the pyridine ring further deactivates the pyrazole toward electrophilic CYP-mediated oxidation, resulting in a highly stable, long-acting pharmacophore.

Quantitative Data Summary

The following table summarizes the comparative stability metrics of the two scaffolds based on standard in vitro profiling:

| Property / Metric | 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine | 3-Pyridylpyrazole |

| Hybridization (C4/C5) | ||

| Aromaticity | Partial (Conjugated imine) | Full (6 |

| Oxidation Susceptibility | High (Spontaneous in air/light) | Very Low (Resists strong oxidants) |

| HLM Half-Life ( | Typically < 15 minutes | Typically > 120 minutes |

| Primary Degradation Route | CYP-mediated dehydrogenation | Highly resistant; minor N-oxidation |

| Thermal Stability | Degrades/Oxidizes > 80 °C | Stable up to 250 °C |

Experimental Protocols for Stability Profiling

To rigorously quantify the stability differences between these scaffolds, the following self-validating experimental workflows must be employed.

Protocol A: Self-Validating Human Liver Microsomal (HLM) Clearance Assay

This protocol determines the metabolic half-life of the compounds. It is designed as a self-validating system by incorporating specific cofactors and controls to prove causality.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

-

Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation (The Causality Check): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. A parallel control sample without NADPH must be run. If the pyrazoline degrades in the absence of NADPH, it indicates chemical instability in the buffer rather than enzymatic metabolism.

-

-

Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

-

Expert Insight: The cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the internal standard corrects for matrix effects and ion suppression during subsequent LC-MS/MS analysis.

-

-

Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

).

Fig 2. Self-validating Human Liver Microsomal (HLM) stability workflow.

Protocol B: Chemical Oxidative Susceptibility Assay (DDQ Method)

To isolate chemical instability from enzymatic metabolism, this protocol uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to simulate oxidative stress.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 0.1 mmol of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Oxidant Addition: Slowly add 1.2 equivalents of DDQ dissolved in 2 mL of DCM.

-

Expert Insight: DDQ is a highly specific reagent for the dehydrogenation of hydroaromatic systems. The immediate color change (often to dark red/brown) indicates the formation of the charge-transfer complex and subsequent radical cation.

-

-

Monitoring: Stir at room temperature and monitor via HPLC (UV detection at 254 nm). The complete disappearance of the pyrazoline peak and the emergence of the 3-pyridylpyrazole peak typically occurs within 30–60 minutes.

-

Validation: Subject 3-pyridylpyrazole to the exact same conditions. The lack of any reaction confirms its absolute oxidative stability.

References

- Title: Oxidative Aromatization of Pyrazolines Source: Current Organic Synthesis / Bentham Science Publishers URL

- Source: National Institutes of Health (NIH)

- Title: 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III)

- Source: Chemical Communications (RSC Publishing)

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III) [mdpi.com]

- 4. Visible-light induced photo-click and release strategy between monoarylsydnone and phenoxylfumarate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Coordination Chemistry of 3-pyridyl-2-pyrazoline Ligands

Executive Summary

Context: The 3-pyridyl-2-pyrazoline scaffold represents a privileged structural motif in coordination chemistry, bridging the gap between classic polypyridyl systems (like bipyridine) and flexible nitrogen heterocycles. Significance: These ligands exhibit a "chameleon-like" electronic character, capable of stabilizing both hard (e.g., Lanthanides) and soft (e.g., Ru(II), Cu(I)) metal centers. Their primary utility lies in drug development —where metal complexation significantly enhances bio-efficacy via lipophilicity modification—and photophysics , where they serve as tunable antennae for luminescent materials. Scope: This guide details the synthesis, coordination mechanics, and application protocols for 3-pyridyl-2-pyrazoline complexes, specifically targeting researchers in medicinal inorganic chemistry.

Ligand Architecture & Synthesis Strategy

The Chelation Pocket

The core utility of 3-pyridyl-2-pyrazoline lies in its

-

Donor Atoms: Pyridine Nitrogen (

, -

Bite Angle: The five-membered chelate ring typically imposes a bite angle of

, favoring distorted octahedral or square planar geometries depending on the metal center.

Synthetic Pathway: The Chalcone Route

The most robust synthesis utilizes the Claisen-Schmidt condensation followed by heterocyclization. This pathway is preferred for its modularity, allowing independent modification of the aryl ring (electronic effects) and the N1-position (solubility/targeting).

Visualization: Synthesis Workflow

Figure 1: Modular synthesis pathway for 3-pyridyl-2-pyrazoline ligands and their metal complexes.

Coordination Mechanics & Structural Validation

Electronic Interactions

Upon coordination, the ligand acts as a

-

IR Signature: The

stretch of the pyrazoline ring (typically -

NMR Evidence: A downfield shift in the pyridine ortho-protons indicates deshielding due to electron donation to the metal ion.

Geometry & Stoichiometry

The coordination geometry is dictated by the metal ion's preference and the counter-ion.

| Metal Ion | Preferred Geometry | Typical Formula | Magnetic Nature |

| Cu(II) ( | Distorted Octahedral / Sq. Planar | Paramagnetic ( | |

| Ni(II) ( | Octahedral | Paramagnetic | |

| Co(II) ( | Octahedral | Paramagnetic | |

| Zn(II) ( | Tetrahedral / Octahedral | Diamagnetic |

Experimental Protocols

Protocol A: Synthesis of Ligand (E.g., 3-(3-pyridyl)-5-phenyl-2-pyrazoline)

Objective: Synthesize the chelating ligand with high purity (>95%).

-

Chalcone Formation:

-

Dissolve 3-acetylpyridine (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).

-

Add 10% NaOH (5 mL) dropwise while stirring at

C. -

Stir at room temperature for 12 hours.

-

Pour into ice water, acidify with dilute HCl (pH 5-6). Filter the yellow solid (Chalcone).

-

-

Cyclization:

-

Dissolve the Chalcone (5 mmol) in ethanol (25 mL).

-

Add Hydrazine hydrate (10 mmol) (or phenylhydrazine for N-substituted derivatives).

-

Reflux for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Concentrate solvent to 20% volume and cool. Filter the precipitate.

-

Purification: Recrystallize from ethanol.

-

Protocol B: Synthesis of Cu(II) Complex

Objective: Isolate a discrete coordination complex for biological screening.

-

Stoichiometry: Use a 1:2 Metal:Ligand ratio.

-

Reaction:

-

Dissolve Ligand (2 mmol) in hot ethanol (20 mL).

-

Dissolve

(1 mmol) in ethanol (10 mL). -

Add metal solution to ligand solution dropwise.

-

Reflux for 4 hours. The color typically changes (e.g., Green

Brown/Dark Green).

-

-

Isolation:

-

Cool to room temperature.

-

Filter the solid complex.

-

Wash with cold ethanol (

) and ether (to remove unreacted ligand). -

Dry in a vacuum desiccator over

.

-

Biological Applications & Mechanism[3]

Enhancement of Bio-efficacy (Chemotherapeutic Potential)

Metal complexes of 3-pyridyl-2-pyrazolines frequently exhibit higher antimicrobial and anticancer activity than the free ligands. This is rationalized by Tweedy’s Chelation Theory and Overtone’s Concept .

-

Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the chelate ring. This increases the lipophilic character of the central metal atom.

-

Membrane Permeability: The increased lipophilicity facilitates penetration through the lipid layer of bacterial or cancer cell membranes.

-

Mechanism of Action: Once inside, the complex can block metal binding sites on enzymes or intercalate with DNA, disrupting cellular respiration and replication.

Visualization: Biological Mechanism of Action

Figure 2: Mechanism of enhanced biological activity via chelation-driven lipophilicity.

Comparative Activity Data

The following table summarizes representative inhibition zone data (in mm) for a Cu(II) complex versus the free ligand against standard pathogens, demonstrating the "Chelation Effect."

| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungal) | Activity Status |

| Control (DMSO) | - | - | - | Inactive |

| Ligand (L) | 12 mm | 10 mm | 11 mm | Moderate |

| Cu(II) Complex | 18 mm | 16 mm | 15 mm | High |

| Standard Drug | 22 mm | 20 mm | 18 mm | Reference |

Note: Data represents an average trend observed in 3-pyridyl-2-pyrazoline derivatives [1, 3, 5].

Photophysical Properties (Brief)

Lanthanide complexes (Eu, Tb) of these ligands utilize the "Antenna Effect."[1] The pyrazoline moiety absorbs UV light and transfers energy to the Ln(III) ion, resulting in sharp, metal-centered emission (Red for Eu, Green for Tb). This makes them excellent candidates for bio-imaging probes due to large Stokes shifts and long luminescence lifetimes [6].

References

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.Link

-

Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. National Institutes of Health (PMC).Link

-

Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica.Link

-

Coordination chemistry of 3-(2-pyridyl)pyrazole based ligands. Longdom Publishing.Link

-

Metal complexes of pyrazolines and effects of complexation on biological activity. International Journal of Current Research.[2]Link

-

3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes. MDPI Molecules.Link

-

Synthesis, Biological Evaluation and In Silico Studies of Pyrazoline and its Metal Complexes. Rasayan Journal of Chemistry.Link

-

Crystal structure of bis{(3,5-dimethylpyrazol-1-yl)dihydro[3-(pyridin-2-yl)pyrazol-1-yl]borato}iron(II). Acta Crystallographica E.Link

Sources

Methodological & Application

Synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine from Chalcones: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine and its derivatives, starting from chalcone precursors. Pyrazoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3][4] This document delves into the underlying chemical principles, offers step-by-step experimental procedures, and provides insights into the critical parameters that ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazoline Scaffolds

Pyrazolines are five-membered, nitrogen-containing heterocyclic compounds that have attracted significant attention in drug discovery and development.[1][5] Their derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][3][4][5] The versatility of the pyrazoline core allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties.[5] One of the most efficient and widely adopted methods for synthesizing these valuable compounds is through the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine and its derivatives.[1][6]

This guide focuses specifically on the synthesis of pyrazolines bearing a pyridine moiety, a structural motif also prevalent in numerous pharmaceuticals. The combination of these two heterocyclic systems can lead to novel compounds with enhanced or unique pharmacological profiles.

The Chemical Foundation: From Chalcones to Pyrazolines

The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine from chalcones is typically a two-stage process. The initial step involves the synthesis of the chalcone intermediate, followed by the cyclization to form the pyrazoline ring.

Stage 1: Chalcone Synthesis via Claisen-Schmidt Condensation

The precursor chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between an appropriate aryl aldehyde (in this case, a pyridinecarboxaldehyde) and an aryl ketone.[1][7]

Stage 2: Pyrazoline Ring Formation

The core of this application note is the cyclocondensation reaction of the synthesized chalcone with a hydrazine derivative. This reaction can be catalyzed by either an acid or a base, with acidic conditions often leading to higher yields.[6] The mechanism involves the initial reaction of the hydrazine with the carbonyl group of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazoline ring.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives.

Protocol 1: Synthesis of Pyridyl Chalcones

This protocol outlines the synthesis of the chalcone precursor, (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one.

Materials:

-

3-Pyridinecarboxaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 30% aqueous)[7]

-

Hydrochloric acid (HCl) (for acidification)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 3-pyridinecarboxaldehyde and acetophenone in ethanol with stirring.

-

Slowly add the aqueous NaOH solution dropwise to the reaction mixture while maintaining stirring at room temperature.[7]

-

Continue stirring the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

-

Once the reaction is complete, pour the mixture into cold water and acidify with HCl.

-

Collect the precipitated solid (the chalcone) by vacuum filtration using a Buchner funnel.[7]

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.[1]

Protocol 2: Synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine

This protocol describes the cyclization of the pyridyl chalcone with hydrazine hydrate to form the desired pyrazoline.

Materials:

-

Synthesized pyridyl chalcone (from Protocol 1)

-

Ethanol or 1,4-Dioxane[1]

-

Glacial acetic acid or sulfuric acid (catalyst)[1]

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the purified pyridyl chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[1]

-

Add hydrazine hydrate (1-1.25 mmol) to the solution.[1]

-

Add a few drops of a catalytic amount of glacial acetic acid or sulfuric acid.[1]

-

Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.[1]

-

Monitor the reaction progress using TLC.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]

-

Collect the resulting solid precipitate by filtration, wash thoroughly with water, and air dry.[1]

-

Purify the crude pyrazoline derivative by recrystallization from ethanol to obtain the final product.[1]

Characterization and Data Analysis

The synthesized chalcones and pyrazoline derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Table 1: Key Spectroscopic Data for a Representative 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine Derivative

| Technique | Key Signals and Interpretations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the pyrazoline ring CH and CH₂ protons, and any substituent protons. The characteristic AMX or ABX splitting pattern for the pyrazoline ring protons is a key indicator of its formation.[8][9] |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine and pyrazoline rings, as well as any other functional groups present.[10][11] |

| FT-IR | Characteristic absorption bands for N-H stretching (for N-unsubstituted pyrazolines), C=N stretching of the pyrazoline ring, and vibrations associated with the pyridine ring and other functional groups.[8][11] |

| Mass Spec. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound.[7][8] |

Workflow and Mechanism Visualization

The following diagrams illustrate the overall synthetic workflow and the proposed reaction mechanism for the formation of the pyrazoline ring.

Caption: Overall two-stage synthetic workflow.

Caption: Proposed reaction mechanism for pyrazoline formation.

Troubleshooting and Key Considerations

-

Reaction Monitoring: Close monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.

-

Catalyst Choice: While both acid and base catalysis can be employed for the cyclization step, acidic catalysis often provides better yields.[6] The choice of catalyst may need to be optimized depending on the specific substrates used.

-

Purification: Recrystallization is a critical step to obtain a pure product. The choice of solvent for recrystallization should be determined experimentally to ensure good recovery of the purified compound.

-

Substituent Effects: The electronic and steric effects of substituents on both the pyridine and phenyl rings can influence the reaction rate and yield. Electron-withdrawing groups on the chalcone can facilitate the initial nucleophilic attack by hydrazine.

Conclusion

The synthesis of 3-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives from chalcones is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this guide, coupled with a sound understanding of the underlying chemical principles, provide a solid foundation for researchers and drug development professionals to synthesize and explore this important chemical space. Careful execution of the experimental procedures and thorough characterization of the products are paramount for obtaining reliable and reproducible results.

References

-

ResearchGate. The mechanistic pathway for the formation of pyrazoline compounds by... Available from: [Link]

-

Rahman, A., et al. Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 2010, 2(3), 165-175. Available from: [Link]

-

International Journal of Innovative Research in Technology. Pyrazoline Derivatives as Emerging Anticancer Therapeutics: A Comprehensive Review of Synthesis Strategies, Molecular Mechanisms. Available from: [Link]

-

ResearchGate. The proposed mechanism for 2‐pyrazoline formation from chalcone and... Available from: [Link]

-

CORE. Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Available from: [Link]

-

Der Pharma Chemica. Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Available from: [Link]

-

Shaaban, M. R., et al. Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 2012, 22(3), 253-291. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. Available from: [Link]

-

Bentham Science Publishers. Medicinal Attributes of Pyrazoline in Drug Discovery. Available from: [Link]

-

Kumar, V., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Available from: [Link]

-

Scientific Research Publishing. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available from: [Link]

-

PubMed. Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Available from: [Link]

-

Jordan Journal of Chemistry. Synthesis of Some New Chalcone and 4,5-Dihydro-1H-Pyrazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Available from: [Link]

-

RSC Advances. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

Taylor & Francis. Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Available from: [Link]

-

PMC. In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ijirt.org [ijirt.org]

- 6. researchgate.net [researchgate.net]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]

Application Note: Strategic Synthesis of 2-Pyrazolines via Cyclocondensation of Chalcones

Abstract & Scope

The 2-pyrazoline scaffold is a pharmacophore of immense significance in drug discovery, exhibiting prominent anti-inflammatory, anticancer, and antimicrobial profiles.[1] This Application Note provides a rigorous technical guide for synthesizing 2-pyrazolines from chalcones (

Mechanistic Insight: The "Why" Behind the Protocol

To optimize this reaction, one must understand the competition between 1,2-addition and 1,4-addition.

The reaction between a chalcone and hydrazine hydrate is a binucleophilic attack. The accepted mechanism proceeds via two stages:[2]

-

Hydrazone Formation (1,2-addition): The terminal nitrogen of hydrazine attacks the carbonyl carbon of the chalcone.

-

Cyclization (Intramolecular Michael Addition): The second nitrogen attacks the

-carbon of the alkene, closing the ring to form the 4,5-dihydro-1H-pyrazole (pyrazoline).

Critical Control Point: The choice of solvent and catalyst dictates the final substitution at the

-

Glacial Acetic Acid: Acts as both solvent and acetylating agent. The reaction typically proceeds to the

-acetyl-2-pyrazoline due to the high electrophilicity of the acetic anhydride/acid species generated in situ or simply thermal acetylation during reflux. -

Basic Ethanol: Promotes the nucleophilicity of hydrazine, favoring the formation of the thermodynamically stable

-unsubstituted (or

Mechanistic Pathway Diagram

Figure 1: Bifurcated mechanistic pathway showing the divergence to N-substituted or N-unsubstituted products based on catalytic conditions.

Experimental Protocols

Safety Pre-requisites

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle only in a fume hood with double-gloving.

-

Glacial Acetic Acid: Corrosive and flammable.

Protocol A: Synthesis of 1-Acetyl-3,5-diaryl-2-pyrazolines (Acid-Catalyzed)

Target: For libraries requiring the

Reagents:

-

Substituted Chalcone (1.0 mmol)

-

Hydrazine Hydrate (99%, 5.0 - 10.0 mmol)

-

Glacial Acetic Acid (10-15 mL)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of the chalcone in 10 mL of glacial acetic acid.

-

Addition: Add hydrazine hydrate (excess, ~5-10 mmol) dropwise. Caution: Exothermic reaction.

-

Reflux: Attach a condenser and reflux the mixture at 110-120°C.

-

Expert Tip: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the chalcone spot and the appearance of a fluorescent blue spot (under UV) usually occurs within 4–8 hours.

-

-

Quenching: Cool the mixture to room temperature. Pour the contents into 50 mL of crushed ice-water with vigorous stirring.

-

Isolation: The

-acetyl pyrazoline will precipitate as a solid.[3] Filter under vacuum.[3] -

Purification: Recrystallize from ethanol or methanol.

Protocol B: Synthesis of 3,5-diaryl-1H-pyrazolines (Base-Catalyzed)

Target: For scaffolds requiring a free N-H for further derivatization (e.g., sulfonylation).

Reagents:

-

Substituted Chalcone (1.0 mmol)

-

Hydrazine Hydrate (99%, 2.0 - 3.0 mmol)

-

Ethanol (Absolute, 15 mL)

-

Sodium Hydroxide (NaOH) (Catalytic, ~1-2 pellets or 10% solution)

Procedure:

-

Setup: Dissolve 1.0 mmol chalcone in 15 mL ethanol in an RBF.

-

Catalysis: Add hydrazine hydrate (2.0 mmol) and the catalytic NaOH.

-

Reflux: Heat to reflux (78°C) for 3–6 hours.

-

Work-up: Concentrate the solvent to 1/3 volume using a rotary evaporator. Pour into ice water.

-

Neutralization: If the pH is highly basic, neutralize slightly with dilute HCl to facilitate precipitation (careful not to protonate the pyrazoline ring excessively).

-

Purification: Recrystallize from ethanol.

Experimental Workflow Diagram

Figure 2: Operational workflow for Method A (Acidic) and Method B (Basic) protocols.[1][4]

Characterization & Validation (The ABX System)

The most definitive proof of 2-pyrazoline formation is the ABX spin system observed in

-

and

- : Methine proton at C-5.

Interpretation Guide

In a typical 300-500 MHz NMR spectrum:

-

(C-5): Appears as a doublet of doublets (dd) around

-

(C-4): Appears as a dd around

-

(C-4): Appears as a dd around

-

Coupling Constants:

- (Geminal): ~17–18 Hz.

- (Vicinal trans): ~11–12 Hz.

- (Vicinal cis): ~4–6 Hz.

Validation Check: If you observe two doublets in the 6.5–8.0 ppm region with

Representative Data & Optimization

The following table summarizes expected outcomes based on standard electron-donating (EDG) and electron-withdrawing (EWG) substituents on the chalcone ring.

| Chalcone Substituent (R) | Method | Time (h) | Yield (%) | M.P. (°C) | Notes |

| 4-OCH | A (AcOH) | 6.0 | 88-92 | 128-130 | EDGs stabilize the carbocation character, slightly slower but high yield. |

| 4-Cl (EWG) | A (AcOH) | 4.5 | 90-95 | 145-147 | EWGs activate the |

| Unsubstituted | B (EtOH) | 3.0 | 75-80 | 110-112 | Base catalysis yields can be lower due to potential reversibility or side reactions. |

| 4-NO | B (EtOH) | 2.5 | 85-90 | 160-162 | Highly activated; rapid cyclization. |

Data synthesized from comparative literature analysis [1][2][3].

Troubleshooting & Expert Tips

-

Problem: Oxidation to Pyrazole.

-

Symptom: Loss of chirality (ABX pattern disappears in NMR), melting point increases significantly.

-

Cause: Prolonged heating or exposure to air/oxidants during workup. 2-Pyrazolines are susceptible to aromatization.

-

Solution: Perform workup immediately after TLC indicates completion. Store products in the dark or under inert atmosphere.

-

-

Problem: Low Yield in Method B.

-

Cause: Hydrazine hydrate quality.[2] Old hydrazine hydrate absorbs CO

and water. -

Solution: Use fresh hydrazine hydrate (99-100%).

-

-

Problem: Oily Product.

-

Solution: If the product oils out upon pouring into ice water, extract with Dichloromethane (DCM), dry over Na

SO

-

References

-

Kendre, K. T., & Baseer, M. A. "Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents." Oriental Journal of Chemistry, vol. 29, no. 1, 2013, pp. 253-256.[5] [Link]

-

Wahyuningsih, T. W., et al. "Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde."[3] Journal of Applied Pharmaceutical Science, vol. 9, no. 3, 2019, pp. 014-020.[3] [Link]

-

Yusuf, M., et al. "Synthesis and Crystal Structures of N-Substituted Pyrazolines." PMC (PubMed Central). [Link]

-

Altıntop, M. D., et al. "Design, Synthesis, and Evaluation of a New Series of 2‑Pyrazolines as Potential Antileukemic Agents." ACS Omega, 2023.[6] [Link][6]

Sources

Microwave-Assisted Synthesis of 3-Pyridyl-2-Pyrazolines: High-Efficiency Protocol

[1]

Executive Summary & Scientific Rationale

The 3-pyridyl-2-pyrazoline scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including monoamine oxidase (MAO) inhibition, anti-inflammatory, and antimicrobial properties. Traditional thermal synthesis (refluxing in ethanol/acetic acid) is often plagued by long reaction times (10–24 hours), harsh conditions, and moderate yields.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve rapid internal heating of the reaction matrix, accelerating the rate-determining step of the cyclocondensation. This protocol reduces reaction times from hours to minutes while improving yield and purity, adhering to Green Chemistry principles.

Mechanistic Insight: The Cyclocondensation Pathway

The synthesis proceeds via a two-stage sequence:

-

Claisen-Schmidt Condensation: Formation of the

-unsaturated ketone (chalcone).[1][2] -

Michael Addition-Cyclization: Reaction with hydrazine hydrate to form the pyrazoline ring.

Under microwave irradiation, the dipolar polarization of the solvent (e.g., ethanol or acetic acid) and the reactants (specifically the polar carbonyl and hydrazine moieties) results in rapid energy transfer. This lowers the activation energy (

Reaction Mechanism Diagram[4][5]

Figure 1: Mechanistic pathway for the synthesis of 3-pyridyl-2-pyrazolines via chalcone intermediate.

Experimental Protocol

Materials & Equipment[6]

-

Microwave Reactor: Monomode or Multimode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control. Note: Domestic microwaves are discouraged due to uneven heating and lack of temperature control.

-

Reagents: 3-Acetylpyridine (99%), Substituted Benzaldehydes, Hydrazine Hydrate (80% or 99%), Ethanol (Abs.), Glacial Acetic Acid, Sodium Hydroxide.

-

Monitoring: TLC plates (Silica gel 60 F254).

Step 1: Synthesis of Pyridyl Chalcone Precursor

Target: (E)-3-aryl-1-(pyridin-3-yl)prop-2-en-1-one

-

Dissolution: In a 50 mL borosilicate vessel, dissolve 3-acetylpyridine (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in ethanol (15 mL).

-

Catalysis: Add 10% NaOH solution (2 mL) dropwise while stirring.

-

Irradiation: Irradiate at 200 W, 80°C for 2–4 minutes .

-

Work-up: Pour the reaction mixture into ice-cold water. Acidify slightly with dilute HCl to precipitate the chalcone. Filter, wash with water, and recrystallize from ethanol.[3]

-

Checkpoint: Confirm formation of enone linkage via IR (appearance of C=O stretch ~1660 cm⁻¹ and C=C stretch ~1600 cm⁻¹).

-

Step 2: Cyclization to 3-Pyridyl-2-Pyrazoline

Target: 5-aryl-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole

-

Preparation: Dissolve the purified chalcone (1 mmol) in Glacial Acetic Acid (10 mL) .

-

Note: Acetic acid acts as both solvent and catalyst. For non-acetylated pyrazolines, use Ethanol with a catalytic amount of piperidine.

-

-

Reagent Addition: Add Hydrazine Hydrate (2 mmol) slowly.

-

Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

-

-

Microwave Parameters:

-

Power: Dynamic (Max 300 W) to maintain temperature.

-

Temperature: 110°C (for Acetic Acid) or 80°C (for Ethanol).

-

Time: 4–8 minutes.

-

Pressure Limit: 200 psi (safety cutoff).

-

-

Work-up:

-

Cool the vessel to room temperature (compressed air cooling).

-

Pour mixture into crushed ice.

-

The solid product precipitates immediately. Filter and wash with cold water.

-

Purification: Recrystallize from ethanol or methanol.

-

Experimental Workflow Diagram